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dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose

Nucleotide sugar enzymology Gellan gum biosynthesis dTDP-rhamnose pathway

dTDP-alpha-glc-Na2 (Thymidine-5′-diphosphoglucose disodium salt; CAS 108393-33-5), also designated TDP-alpha-G, TDP-alpha-Glc, or TDP-alpha-Glucose, is a pyrimidine nucleotide sugar belonging to the dTDP-sugar family. With molecular formula C₁₆H₂₄N₂Na₂O₁₆P₂ and molecular weight 608.29 g/mol, it is the disodium salt of dTDP-α-D-glucose and is supplied as a research-grade biosynthetic reagent, typically at ≥95% purity.

Molecular Formula C16H24N2Na2O16P2
Molecular Weight 608.293
CAS No. 108393-33-5
Cat. No. B560726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose
CAS108393-33-5
Molecular FormulaC16H24N2Na2O16P2
Molecular Weight608.293
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1
InChIKeyDLSDVVMMMPTWFY-LXYDHNPQSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dTDP-alpha-glc-Na2 (CAS 108393-33-5): Nucleotide Sugar Identity and Commercial Sourcing


dTDP-alpha-glc-Na2 (Thymidine-5′-diphosphoglucose disodium salt; CAS 108393-33-5), also designated TDP-alpha-G, TDP-alpha-Glc, or TDP-alpha-Glucose, is a pyrimidine nucleotide sugar belonging to the dTDP-sugar family [1]. With molecular formula C₁₆H₂₄N₂Na₂O₁₆P₂ and molecular weight 608.29 g/mol, it is the disodium salt of dTDP-α-D-glucose and is supplied as a research-grade biosynthetic reagent, typically at ≥95% purity . Unlike the free-acid form (CAS 2196-62-5, MW 564.33), the disodium salt offers enhanced aqueous solubility and is the preferred physical form for in vitro enzymatic and cell-free applications. This compound serves as the universal metabolic precursor for dTDP-L-rhamnose and numerous dTDP-activated deoxysugars that are essential components of bacterial lipopolysaccharides, antibiotics, and secondary metabolites [2].

Why UDP-Glucose or ADP-Glucose Cannot Replace dTDP-alpha-glc-Na2 in Deoxysugar and Antibiotic Biosynthesis Workflows


dTDP-glucose is the obligate, committed precursor for the biosynthesis of dTDP-L-rhamnose and a vast array of dTDP-activated 6-deoxysugars (e.g., dTDP-D-mycaminose, dTDP-L-daunosamine, dTDP-D-desosamine) that decorate clinically important antibiotics including erythromycin, midecamycin, and daunorubicin [1][2]. The cognate biosynthetic enzymes—dTDP-glucose 4,6-dehydratase (RmlB, EC 4.2.1.46) and downstream epimerases, reductases, and aminotransferases—exhibit absolute or strongly preferential specificity for the thymidine diphosphate nucleotide moiety, meaning that UDP-glucose, ADP-glucose, or GDP-glucose cannot enter these pathways [3]. Furthermore, the glycosyltransferases that append these deoxysugars to aglycones are often hard-wired to recognize the dTDP leaving group, making dTDP-activated donors non-substitutable in both in vivo combinatorial biosynthesis and in vitro glycodiversification platforms [4]. Attempting to substitute with UDP-glucose in any workflow targeting dTDP-deoxysugar products will result in zero or negligible product formation.

Quantitative Differentiation of dTDP-alpha-glc-Na2 Against Closest Nucleotide Sugar Alternatives


RmlA Pyrophosphorylase: 19-Fold Higher Affinity for dTDP-Glucose Over UDP-Glucose

RmlA (glucose-1-phosphate thymidylyltransferase) from Sphingomonas elodea ATCC 31461 exhibits a Km of 12.0 μM for dTDP-glucose versus a Km of 229.0 μM for UDP-glucose—a 19.1-fold difference in apparent affinity favoring the dTDP-sugar [1]. This direct head-to-head comparison, performed with the same purified His₆-RmlA enzyme preparation under identical in vitro conditions, demonstrates that RmlA discriminates strongly between the thymidine and uridine nucleotide moieties. The near-order-of-magnitude difference in Km means that at equimolar, low-micromolar substrate concentrations, the enzyme will operate at a far higher fractional saturation with dTDP-glucose than with UDP-glucose.

Nucleotide sugar enzymology Gellan gum biosynthesis dTDP-rhamnose pathway

UgpG Exhibits Dual dTDP- and UDP-Glucose Pyrophosphorylase Activity: Kinetic Comparison

The UgpG protein from S. elodea, previously annotated solely as a UDP-glucose pyrophosphorylase, was demonstrated to also exhibit dTDP-glucose pyrophosphorylase activity in vitro [1]. Kinetic parameters were compared side-by-side for both substrates using the same purified protein preparation. This finding is significant because UgpG is the primary UDP-glucose-forming enzyme for gellan biosynthesis; its ability to also process dTDP-glucose indicates that dTDP-alpha-glc-Na2 can serve as a valid substrate in systems where UgpG is the dominant pyrophosphorylase, expanding the synthetic utility of this compound beyond dedicated dTDP-pathway enzymes.

Enzyme promiscuity Sugar nucleotide metabolism Polysaccharide biosynthesis

Streptomyces coelicolor UDP-Glucose Pyrophosphorylase: 2.87-Fold Higher Vmax with UDP-Glucose vs. dTDP-Glucose

Recombinant UDP-glucose pyrophosphorylase (UDP-Glc PPase) from Streptomyces coelicolor A3(2) was characterized as a dimer exhibiting a Vmax of 270 units/mg for UDP-glucose synthesis versus 94 units/mg for dTDP-glucose synthesis—a 2.87-fold difference [1]. While the enzyme shows a clear preference for the uridine nucleotide, the substantial residual activity with dTDP-glucose (approximately 35% of maximum) quantitatively defines the degree of cross-reactivity. This direct comparison, obtained with electrophoretically homogeneous enzyme under standardized assay conditions, provides a benchmark for researchers who need to know whether dTDP-glucose will be turned over—and at what relative rate—in systems co-expressing UDP-Glc PPase.

Antibiotic biosynthesis Glycogen metabolism Pyrophosphorylase specificity

Pyrococcus furiosus Glycogen Synthase: dTDP-Glucose KM and Vmax Comparable to GDP-Glucose

The hyperthermophilic glycogen synthase from Pyrococcus furiosus (80°C) accepts all four common glucose-containing nucleotide-diphosphosugars. Using an ESI-MS assay, the KM for dTDP-glucose was determined as 4.0 ± 0.5 mM with Vmax of 0.216 ± 0.008 mM/min, compared with KM of 3.9 ± 0.6 mM and Vmax of 0.243 ± 0.009 mM/min for GDP-glucose [1]. The near-identical kinetic parameters (KM within 2.6%, Vmax within 11.1%) establish that dTDP-glucose is processed with efficiency essentially equivalent to GDP-glucose by this thermostable enzyme. In contrast, the mesophilic rabbit muscle glycogen synthase does not accept dTDP-glucose, highlighting the unique recognition elements of the thermophilic catalyst. Importantly, UDP-galactose was not a substrate but a competitive inhibitor (Ki = 17 ± 2 mM), confirming that not all nucleotide sugars are tolerated.

Thermophilic enzymology Glycogen synthase Nucleotide sugar promiscuity

Preparative-Scale Enzymatic Synthesis of dTDP-alpha-D-glucose Achieves 62% Overall Yield

An enzyme module system combining dTMP-kinase and sucrose synthase (SuSy) yielded the precursor dTDP-alpha-D-glucose on a 0.2–0.6 g preparative scale with an overall yield of 62% from dTMP and sucrose [1]. When the SuSy module was coupled with RmlB, the biosynthetic intermediate dTDP-6-deoxy-4-keto-alpha-D-glucose was obtained in 72% yield. This modular enzymatic approach is specific to the dTDP scaffold; no analogous UDP- or GDP-sugar synthesis was reported from the same system. The demonstrated scalability to sub-gram quantities distinguishes dTDP-alpha-D-glucose (and its disodium salt) from NDP-sugars for which no comparable preparative enzymatic route has been published.

Enzymatic synthesis Process chemistry dTDP-deoxysugar production

Pseudomonas aeruginosa UDP-Glucose Dehydrogenase PA2022 Utilizes TDP-Glucose at One-Third the Velocity of UDP-Glucose

PA2022, one of two UDP-glucose dehydrogenases (UGDH) in Pseudomonas aeruginosa PAO1, exhibits broader substrate specificity than its paralog PA3559. PA2022 utilizes TDP-glucose with approximately one-third the velocity of that with UDP-glucose, whereas PA3559 shows no detectable activity with TDP-glucose [1]. The Km values of PA2022 for UDP-glucose and NAD⁺ are ~0.1 mM and 0.5 mM, respectively. This differential promiscuity has physiological relevance: the PA2022 mutant shows increased susceptibility to chloramphenicol, cefotaxime, and ampicillin, linking TDP-glucose-related metabolism to antibiotic resistance phenotypes. The quantitative velocity ratio (≈0.33×) establishes a clear biochemical benchmark for the degree of cross-reactivity.

Antibiotic resistance Exopolysaccharide biosynthesis Enzyme substrate promiscuity

High-Value Application Scenarios for dTDP-alpha-glc-Na2 in Research and Industrial Workflows


In Vitro Reconstitution of dTDP-L-Rhamnose and dTDP-Deoxysugar Biosynthetic Pathways

dTDP-alpha-glc-Na2 is the obligatory starting substrate for the four-enzyme dTDP-L-rhamnose biosynthetic pathway (RmlA → RmlB → RmlC → RmlD). The 19-fold higher affinity of RmlA for dTDP-glucose (Km = 12.0 μM) over UDP-glucose (Km = 229.0 μM) means that using the correct dTDP substrate is not merely optimal but practically essential for achieving meaningful flux through the pathway at physiologically relevant substrate concentrations [1]. Researchers reconstituting the full pathway in vitro—for enzyme characterization, inhibitor screening, or coupled assays—must procure the dTDP-activated form, as UDP-glucose cannot prime the RmlB dehydratase step. This scenario extends to the biosynthesis of dTDP-D-mycaminose, dTDP-L-daunosamine, and other antibiotic deoxysugars where the dTDP scaffold is an absolute structural requirement for downstream enzymes [2].

Combinatorial Antibiotic Glycodiversification Using dTDP-Sugar Libraries

Combinatorial biosynthesis platforms that generate glycosylated antibiotic analogs require activated dTDP-deoxysugar donors as substrates for glycosyltransferases (GTs). The enzyme module system of Elling et al. (2005) demonstrated that dTDP-alpha-D-glucose can be produced at sub-gram scale (62% yield) and further elaborated to diverse dTDP-deoxysugars using modular enzyme cassettes [3]. For industrial or academic groups building dTDP-sugar libraries for GT substrate profiling, dTDP-alpha-glc-Na2 represents the universal entry point. The disodium salt form is preferred for its solubility in aqueous enzyme cascades, avoiding the pH adjustments and counter-ion variability associated with the free-acid form. Procurement of the Na₂ salt ensures batch-to-batch consistency in multi-enzyme, one-pot reaction formats.

Enzyme Specificity Fingerprinting: Discriminating PA2022 vs. PA3559 UDP-Glucose Dehydrogenase Activity

In Pseudomonas aeruginosa research, the two UGDH paralogs PA2022 and PA3559 play distinct physiological roles linked to antibiotic susceptibility. dTDP-alpha-glc-Na2 serves as a diagnostic substrate because PA2022 processes TDP-glucose at ~33% of the UDP-glucose rate, whereas PA3559 shows zero activity [4]. This differential reactivity allows researchers to selectively assay PA2022 activity in crude lysates or inhibitor screens by using TDP-glucose as the substrate, eliminating PA3559 background. Given that PA2022 mutants are more susceptible to chloramphenicol, cefotaxime, and ampicillin, this specificity assay has direct relevance to antibiotic adjuvant discovery programs.

Thermostable Glycogen Synthase Engineering and Nucleotide Sugar Tolerance Studies

The Pyrococcus furiosus glycogen synthase accepts dTDP-glucose with kinetic parameters (KM = 4.0 mM, Vmax = 0.216 mM/min) nearly identical to those for GDP-glucose (KM = 3.9 mM, Vmax = 0.243 mM/min) at 80°C [5]. This near-equivalence makes dTDP-alpha-glc-Na2 a valuable tool for probing nucleotide recognition elements in thermophilic GT-B fold enzymes. In directed evolution campaigns aiming to alter nucleotide specificity, dTDP-glucose provides a distinct chemical handle (thymine vs. guanine base) while maintaining comparable catalytic turnover, enabling quantitative assessment of specificity shifts via straightforward kinetic comparisons.

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